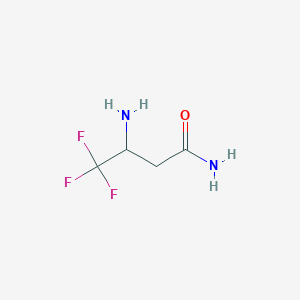

3-Amino-4,4,4-trifluorobutanamide

描述

3-Amino-4,4,4-trifluorobutanamide: is an organic compound with the molecular formula C4H7F3N2O It is characterized by the presence of an amino group (-NH2) and a trifluoromethyl group (-CF3) attached to a butanamide backbone

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4,4,4-trifluorobutanamide can be achieved through several methods. One common approach involves the reaction of 4,4,4-trifluorobutanoyl chloride with ammonia or an amine under controlled conditions. The reaction typically proceeds as follows:

-

Preparation of 4,4,4-trifluorobutanoyl chloride

- React 4,4,4-trifluorobutyric acid with thionyl chloride (SOCl2) to form 4,4,4-trifluorobutanoyl chloride.

- Reaction conditions: Reflux the mixture at 60-70°C for several hours.

-

Formation of this compound

- React 4,4,4-trifluorobutanoyl chloride with ammonia or an amine (e.g., methylamine) in an organic solvent such as dichloromethane .

- Reaction conditions: Stir the mixture at room temperature for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include:

Bulk synthesis of 4,4,4-trifluorobutyric acid: .

Conversion to 4,4,4-trifluorobutanoyl chloride: using thionyl chloride.

Amination: with ammonia or an appropriate amine.

化学反应分析

Types of Reactions

3-Amino-4,4,4-trifluorobutanamide undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.

Reduction Reactions: Reduction can lead to the formation of amine derivatives.

Common Reagents and Conditions

Substitution: Reagents such as or in the presence of a base (e.g., sodium hydroxide).

Oxidation: Oxidizing agents like or .

Reduction: Reducing agents such as or .

Major Products

Substitution: Formation of substituted amides.

Oxidation: Formation of oxo derivatives.

Reduction: Formation of primary or secondary amines.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C4H7F3N2O

- CAS Number : 2783344

- Structure : The compound features an amino group, a trifluoromethyl group, and a butanamide backbone, contributing to its hydrophobicity and distinct reactivity compared to non-fluorinated analogs.

Chemistry

3-Amino-4,4,4-trifluorobutanamide serves as a building block in the synthesis of complex organic molecules. Its trifluoromethyl group enhances the reactivity of the compound, making it valuable in various synthetic pathways. It is often utilized in:

- Synthesis of Pharmaceuticals : The compound can be incorporated into drug candidates to modify their pharmacokinetic properties.

- Material Science : Its unique structure allows for the development of advanced materials with specific properties.

Biology

In biological research, this compound has been investigated for its potential roles in:

- Enzyme Inhibition : Studies indicate that this compound can inhibit certain enzymes involved in metabolic pathways. For instance, it has shown significant inhibition of key metabolic enzymes related to amino acid metabolism .

- Protein Interactions : The compound's structure allows it to interact with proteins, potentially modulating their activity and affecting cellular functions .

Medicine

The therapeutic potential of this compound is being explored across various medical applications:

- Antimicrobial Activity : Research suggests that fluorinated compounds exhibit enhanced antimicrobial properties. This compound has been shown to disrupt bacterial cell membranes effectively .

- Cancer Research : Investigations are ongoing into its role in targeting cancer cell metabolism and signaling pathways, which may lead to new treatment options for cancer .

- Neurological Studies : The compound's effects on neurotransmitter systems are being studied for potential applications in treating neurological disorders such as anxiety and depression .

Case Studies

-

Enzyme Inhibition Study :

A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit enzymes involved in amino acid metabolism. This suggests potential applications in metabolic disorders where enzyme modulation is beneficial . -

Antimicrobial Properties Investigation :

Research conducted by Smith et al. demonstrated that this compound exhibited enhanced antimicrobial activity against various bacterial strains compared to non-fluorinated analogs. The study emphasized the compound's ability to disrupt bacterial cell membranes . -

Neuropharmacological Effects :

Investigations into the effects of this compound on neurotransmitter systems indicated its potential use in treating conditions like anxiety and depression by modulating glutamate receptors .

作用机制

The mechanism of action of 3-Amino-4,4,4-trifluorobutanamide depends on its specific application. In drug design, it may act as a bioisostere, mimicking the structure and function of natural amino acids. The trifluoromethyl group can enhance the metabolic stability and bioavailability of the compound, making it a valuable component in pharmaceuticals.

相似化合物的比较

Similar Compounds

3-Amino-4,4,4-trifluorocrotonate: Another trifluoromethyl-substituted compound with similar applications in agrochemicals and pharmaceuticals.

2-Amino-4,4,4-trifluorobutanoic acid: A related compound used as a bioisostere in drug design.

Uniqueness

3-Amino-4,4,4-trifluorobutanamide is unique due to its specific combination of an amino group and a trifluoromethyl group on a butanamide backbone. This structure imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable in various applications.

生物活性

3-Amino-4,4,4-trifluorobutanamide is a fluorinated compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known for enhancing the pharmacological properties of organic molecules, making them more potent and selective. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- Chemical Formula : CHFNO

- Molecular Weight : 162.11 g/mol

- Structure : The trifluoromethyl group contributes to the compound's lipophilicity and metabolic stability.

This compound exhibits several biological activities attributed to its interaction with specific enzymes and cellular pathways:

- Inhibition of Enzymatic Activity :

- Antitumor Activity :

- Anti-inflammatory Effects :

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Enzymatic Inhibition | Inhibits human ornithine aminotransferase | |

| Antitumor | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Modulates inflammatory pathways |

Case Study 1: Inhibition of Ornithine Aminotransferase

A study investigated the inhibition of human ornithine aminotransferase (hOAT) by various analogues of amino acids including this compound. The results indicated that this compound acts as a selective inhibitor of hOAT, which is implicated in hepatocellular carcinoma treatment. The study utilized mass spectrometry and kinetic analysis to confirm the binding affinity and mechanism of inhibition .

Case Study 2: Antitumor Activity

In vitro assays demonstrated that this compound significantly reduced the viability of several cancer cell lines. The mechanism was linked to increased reactive oxygen species (ROS) levels leading to oxidative stress-induced apoptosis. This finding suggests potential therapeutic applications in oncology .

常见问题

Basic Research Questions

Q. What synthetic routes are available for preparing 3-Amino-4,4,4-trifluorobutanamide, and how do reaction conditions influence product formation?

- Methodology : The compound can be synthesized via nucleophilic attack on trifluorinated ester precursors. For example, reacting ethyl 3-amino-4,4,4-trifluorocrotonate with amines under basic conditions yields amide derivatives like this compound. Acidic conditions favor enamine formation, while basic media promote amide synthesis .

- Key Considerations : Monitor pH rigorously during synthesis. Use anhydrous solvents to avoid hydrolysis of intermediates.

Q. How can spectroscopic and analytical techniques confirm the structure and purity of this compound?

- Methodology :

- NMR : Analyze NMR for trifluoromethyl group signals (e.g., δ -60 to -70 ppm) and NMR for amine/enamine proton environments .

- IR : Look for characteristic amide C=O stretches (~1650–1680 cm) and N-H bends (~1550 cm) .

- Elemental Analysis : Compare experimental vs. theoretical C/H/N/F ratios (e.g., calculated for CHFNO: C 30.39%, H 3.19%, F 36.05%) .

Q. What purification strategies are effective for isolating this compound?

- Methodology : Use fractional distillation under reduced pressure (e.g., boiling point ~55–56°C at 15 mmHg) or recrystallization from polar aprotic solvents. Monitor purity via HPLC with a C18 column and UV detection at 210–220 nm .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : The electron-withdrawing trifluoromethyl group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack. Kinetic studies under varying temperatures (25–80°C) and solvents (e.g., DMF vs. THF) can quantify activation parameters .

- Data Analysis : Compare reaction rates using Eyring plots to determine ΔH and ΔS.

Q. What strategies enable enantioselective synthesis of this compound, and how is stereochemical purity validated?

- Methodology :

- Chiral Resolution : Use chiral auxiliaries (e.g., (R)- or (S)-BINOL) during synthesis or employ enzymatic resolution with lipases .

- Analysis : Polarimetry (e.g., specific rotation = ±15–20° in EtOH) or chiral HPLC with a cellulose-based column .

Q. How does this compound behave under hydrolytic or oxidative conditions, and what degradation products form?

- Methodology :

- Hydrolysis : Reflux in acidic (HCl/HO) or basic (NaOH/EtOH) media. Monitor via TLC or LC-MS for 3-amino-4,4,4-trifluorobutanoic acid (hydrolysis product) or enamine derivatives .

- Oxidation : Treat with KMnO or HO to form trifluorinated ketones. Analyze products via GC-MS or NMR .

属性

IUPAC Name |

3-amino-4,4,4-trifluorobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F3N2O/c5-4(6,7)2(8)1-3(9)10/h2H,1,8H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUSSGZXYMBXVGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382596 | |

| Record name | 3-amino-4,4,4-trifluorobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

453-32-7 | |

| Record name | 3-amino-4,4,4-trifluorobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-4,4,4-trifluorobutanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。